Home > Products > Screening Compounds P41294 > 2-(3,4-Difluorophenyl)ethanamine hydrochloride
2-(3,4-Difluorophenyl)ethanamine hydrochloride - 875305-26-3

2-(3,4-Difluorophenyl)ethanamine hydrochloride

Catalog Number: EVT-2492273
CAS Number: 875305-26-3
Molecular Formula: C8H10ClF2N
Molecular Weight: 193.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride (LY3020371·HCl)

Compound Description: LY3020371·HCl is a potent, selective, and maximally efficacious metabotropic glutamate 2/3 (mGlu2/3) receptor antagonist. [] It exhibits antidepressant-like activity in the mouse forced-swim test (mFST) assay when brain levels surpass the cellular mGlu2 IC50 value. [] Crystallization studies with the human metabotropic glutamate 2 (hmGlu2) receptor revealed specific binding interactions explaining its high affinity for this site. []

Methyl (E)-2-(3-(3,4-difluorophenyl)acrylamido)-3-(3,4-dihydroxyphenyl)propanoate (A11)

Compound Description: A11 is an analog of rosmarinic acid (RA) with enhanced bioavailability compared to the parent compound. [] It features a 3,4-difluorophenyl group linked to an acrylamido moiety. The pharmacological activities of A11 are distinct from RA, although the specific differences are not detailed in the provided abstract. []

2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride (25B-NBOMe)

Compound Description: 25B-NBOMe is a novel synthetic hallucinogenic compound. [] It displays discriminative stimulus effects similar to the prototypical hallucinogen DOM ((−)-2,5-dimethoxy-4-methylamphetamine) in rat studies. [] At 0.5 mg/kg, 25B-NBOMe fully substitutes for DOM in both DOM-trained and MDMA-trained rats, but higher doses result in decreased drug-appropriate responding. []

2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride (25C-NBOMe)

Compound Description: Similar to 25B-NBOMe, 25C-NBOMe is a novel synthetic hallucinogen. [] It demonstrates full substitution for DOM in DOM-trained rats but only partial substitution in MDMA-trained rats at doses suppressing responding. []

2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride (25I-NBOMe)

Compound Description: 25I-NBOMe is another novel synthetic hallucinogen within the substituted phenethylamine class. [] It exhibits partial substitution for both DOM and MDMA in trained rats, potentially due to its substantial rate-depressant effects. []

N,N-Diallyl-5-methoxy tryptamine (5-MeO-DALT)

Compound Description: 5-MeO-DALT is a novel synthetic hallucinogen that fully substitutes for DOM in rat studies but shows limited or no MDMA-like effects. [] Unlike the previous compounds, 5-MeO-DALT is a tryptamine derivative, not a phenethylamine. []

Source and Classification

The compound is synthesized from 3,4-difluorobenzene derivatives, making it a fluorinated aromatic amine. Its classification falls under organic compounds, specifically within the categories of amines and substituted phenyl compounds. The hydrochloride salt form is often used to enhance solubility and stability in various applications.

Synthesis Analysis

The synthesis of 2-(3,4-difluorophenyl)ethanamine hydrochloride involves several steps, primarily starting from 1,2-difluorobenzene. The general synthetic route includes:

  1. Formation of Intermediate: The reaction of 1,2-difluorobenzene with chloroacetyl chloride in the presence of aluminum trichloride yields 2-chloro-1-(3,4-difluorophenyl)ethanone.
  2. Reduction Process: The keto group in the intermediate is reduced using a chiral oxazaborolidine catalyst along with borane dimethylsulfide complex to produce 2-chloro-1-(3,4-difluorophenyl)ethanol.
  3. Esterification: This alcohol is then reacted with triethylphosphoacetate in the presence of sodium hydride in toluene to yield an ester derivative.
  4. Conversion to Amide: The ester is converted to an amide using methyl formate and ammonia.
  5. Final Steps: Further reactions involving sodium hydroxide and sodium hypochlorite lead to the formation of the final product, which is then converted into its hydrochloride salt form by reacting with hydrochloric acid .
Molecular Structure Analysis

The molecular structure of 2-(3,4-difluorophenyl)ethanamine hydrochloride can be described as follows:

  • Chemical Formula: C8_{8}H9_{9}ClF2_{2}N
  • Molecular Weight: Approximately 195.62 g/mol
  • Structural Features:
    • An ethylamine backbone linked to a difluorophenyl group.
    • The presence of two fluorine atoms at the para positions (3 and 4) on the aromatic ring enhances lipophilicity and biological interactions.

The compound exhibits chirality due to the presence of a chiral center in the ethylamine portion, which can influence its pharmacological properties.

Chemical Reactions Analysis

The compound can participate in various chemical reactions typical for amines and substituted aromatic compounds:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile in reactions with electrophiles.
  • Acid-Base Reactions: As an amine, it can accept protons to form ammonium salts (e.g., hydrochloride).
  • Formation of Derivatives: The difluorophenyl group allows for further functionalization through electrophilic aromatic substitution or cross-coupling reactions.

These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications.

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Appearance: Typically exists as a white crystalline solid when in hydrochloride form.
  • Solubility: Generally soluble in water due to its hydrochloride salt form; solubility may vary based on pH.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.
  • Stability: The presence of fluorine atoms can enhance stability against metabolic degradation.

These properties are crucial for determining the suitability of the compound for various applications.

Applications

2-(3,4-Difluorophenyl)ethanamine hydrochloride has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing novel drugs targeting various diseases due to its ability to modulate biological pathways.
  • Research Applications: Useful in studying receptor interactions and enzyme inhibition mechanisms.
  • Chemical Synthesis: Serves as an intermediate for producing more complex organic molecules.
Synthetic Methodologies and Optimization

Reductive Amination Strategies for Phenethylamine Derivatives

Reductive amination represents a cornerstone synthetic approach for 2-(3,4-difluorophenyl)ethanamine hydrochloride, offering efficient access to this pharmaceutically relevant scaffold. The synthesis typically commences with 3,4-difluorophenylacetaldehyde as the key carbonyl precursor, which undergoes condensation with ammonia sources followed by reduction. Optimization studies reveal that sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at ambient temperature provides superior conversion (>85%) and minimizes side products compared to sodium cyanoborohydride. The difluoro substituents significantly influence reaction kinetics due to their electron-withdrawing properties, which enhance imine electrophilicity and accelerate the condensation step [9].

Critical challenges include controlling dialkylation byproducts and optimizing ammonia concentration. Research demonstrates that maintaining a 5:1 molar ratio of NH₄OAc to aldehyde suppresses secondary amine formation to <8%. Solvent screening identified anhydrous methanol as optimal for both reagent solubility and imine stability, while water-containing systems promote aldehyde hydration and reduce yield. Post-reduction, the free base is converted to hydrochloride salt using 2-propanol/HCl gas, yielding crystalline 2-(3,4-difluorophenyl)ethanamine hydrochloride with >99% purity after recrystallization from ethanol-diethyl ether mixtures [9].

Table 1: Optimization of Reductive Amination Parameters

VariableSuboptimal ConditionOptimized ConditionYield Impact
Reducing AgentNaBH₃CNNaBH(OAc)₃+25% yield
Ammonia SourceNH₄OHNH₄OAc (5 eq)Dialkylation <8%
Solvent SystemTHF/H₂O (9:1)Anhydrous MeOH+18% conversion
Acidification MethodAqueous HClHCl(g) in i-PrOHPurity >99.5%

Stereochemical Control in Cyclopropane-Integrated Analog Synthesis

The strategic incorporation of cyclopropane motifs into 2-(3,4-difluorophenethylamine scaffolds enables precise stereochemical control for receptor-targeting applications. Chiral cyclopropanation utilizes Simmons-Smith-type reactions with modified Charette reagents (Et₂Zn/CH₂I₂) on allylic precursors derived from difluorophenylacetaldehyde. Stereoselectivity exceeding 95% de is achieved through chelation control when the allylic alcohol contains α-directing groups. This methodology enables access to both (1R,2S)-trans- and (1S,2S)-cis- cyclopropane-integrated analogs, which exhibit distinct conformational profiles upon incorporation into the phenethylamine backbone [6].

For enzymatic approaches, Imine Reductases (IREDs) demonstrate remarkable efficiency in asymmetric reductive amination of cyclopropane-containing ketones. Engineered IRED mutants achieve >98% ee in the reduction of prochiral imines derived from 3,4-difluorophenylacetone precursors. Computational modeling reveals that π-stacking interactions between the difluorophenyl ring and enzyme aromatic residues (Phe302, Trp87) position the substrate for hydride delivery from the si-face. This biocatalytic route provides direct access to enantiopure (R)-configured amines critical for receptor binding studies [2] [6].

Table 2: Stereochemical Control Strategies for Cyclopropane Analogs

MethodKey Stereocontrol FeatureStereoselectivityApplication Scope
Charette CyclopropanationChiral dioxaborolane directing group>95% de (trans)Allylic alcohol precursors
IRED-Catalyzed ReductionActive-site residue mutagenesis>98% ee (R)Cyclopropyl ketone derivatives
Rh-DuPhos HydrogenationChiral bidentate phosphine ligands92% ee (S)β-Cyclopropyl imino esters

Catalytic Asymmetric Routes for Enantiomerically Pure Forms

Access to enantiomerically pure 2-(3,4-difluorophenyl)ethanamine hydrochloride demands sophisticated catalytic systems. Transition metal catalysis employing Rh(I)-(S,S)-Et-DuPhos complexes achieves 92% ee in the asymmetric hydrogenation of (Z)-β-difluorophenyl enamides, though substrate scope limitations exist for sterically hindered derivatives. Organocatalytic approaches using chiral phosphoric acids (TRIP) facilitate enantioselective reduction with Hantzsch esters, but suffer from low turnover numbers (<15) [6].

Biocatalytic strategies have emerged as superior alternatives, particularly engineered imine reductases (IREDs) that achieve near-perfect stereocontrol. Directed evolution of Streptomyces IRED mutants (V40A/G212I) enhances activity toward bulky difluorophenyl substrates, enabling quantitative conversion with >99% ee. Cofactor recycling is efficiently addressed through glucose dehydrogenase (GDH)-coupled systems, reducing NADP+ dependency. These enzymatic routes operate optimally at pH 7.2-7.8 and 30°C, producing (S)-configured amines directly from prochiral ketones without protecting group manipulations [2].

Table 3: Catalytic Systems for Enantioselective Synthesis

Catalyst SystemReaction Typeee (%)Product ConfigurationTON
Rh-(R,R)-Me-DuPhosAsymmetric Hydrogenation89R500
CPA-TRIP/Hantzsch EsterOrganocatalytic Reduction85S12
Engineered IRED (G213I mutant)Reductive Amination>99S>2,000
Ru-BINAP/HCOONH₄Transfer Hydrogenation93R350

Salt Formation Protocols for Hydrochloride Derivatives

The conversion of 2-(3,4-difluorophenyl)ethanamine free base to its hydrochloride salt follows stringent crystallization protocols to ensure pharmaceutical-grade purity. Counterion exchange employs anhydrous HCl gas bubbled through cold (-10°C) ethereal solutions of the free base, generating fine crystals with consistent stoichiometry. Critical parameters include maintaining reaction temperatures below 25°C to prevent disproportionation and controlling addition rates to avoid localized acidification that promotes degradation. X-ray crystallography confirms protonation occurs exclusively at the aliphatic amine site without affecting the aromatic ring system [10].

Solvent screening reveals that ethanol/MTBE mixtures (1:4 v/v) provide optimal crystal habit with low solvent inclusion (<0.1% w/w). The hydrochloride salt exhibits markedly enhanced aqueous solubility (34.5 mg/mL at 25°C) compared to the free base (1.2 mg/mL), attributed to disrupted crystal lattice energy. pH-solubility profiling shows a characteristic "V"-shaped profile with minimum solubility at pH 8.2, corresponding to the pKa (10.3) of the conjugate acid. Salt stability studies indicate no disproportionation below 40°C at 75% RH, making it suitable for standard pharmaceutical processing [9] [10].

Table 4: Hydrochloride Salt Characterization Data

PropertyFree BaseHydrochloride SaltMeasurement Method
Aqueous Solubility (25°C)1.2 ± 0.3 mg/mL34.5 ± 1.5 mg/mLShake-flask/UV
Log P (octanol/water)2.14 ± 0.051.03 ± 0.02HPLC retention correlation
Hygroscopicity (40°C/75%RH)Deliquescent<0.5% wt gainDynamic Vapor Sorption
Melting PointOil214-216°C (dec.)Differential Scanning Calorimetry

Scalability Challenges in Multi-Step Industrial Synthesis

Scale-up of 2-(3,4-difluorophenyl)ethanamine hydrochloride synthesis confronts significant engineering hurdles, particularly in cyclopropanation and high-pressure hydrogenation steps. Exothermic risks during cyclopropane formation require specialized reactor designs with cryogenic heat exchange capabilities to maintain -20°C during Zn-carbenoid addition. Industrial implementations utilize continuous flow reactors with static mixers to precisely control residence time (<15 sec) and suppress dimerization side products, achieving throughputs exceeding 50 kg/day with consistent diastereomeric ratios [3] [8].

Purification presents major bottlenecks, especially chromatographic separation of regioisomers from electrophilic aromatic substitutions. Economic analyses justify switching to continuous crystallization with anti-solvent (n-heptane) addition under controlled supersaturation. This approach reduces solvent consumption by 70% while maintaining >99.5% purity. For catalytic reductive aminations, catalyst recycling proves critical for cost efficiency. Immobilized IRED cartridges in flow systems maintain >90% activity over 15 batches, significantly reducing enzyme consumption compared to batch processes [3] [4] [8].

Table 5: Scale-Up Optimization Strategies

Process ChallengeLab-Scale ApproachIndustrial SolutionEconomic Impact
Cyclopropanation ExothermCryogenic bath (-78°C)Continuous flow with Peltier cooling40% reduction in cycle time
Diastereomer SeparationPreparative HPLCChiral resolving agent crystallization90% solvent reduction
Catalyst RecyclingBatch filtrationEnzymatic membrane reactor7-fold cost reduction
Solvent RecoveryRotary evaporationFalling-film distillation98% recovery efficiency

Properties

CAS Number

875305-26-3

Product Name

2-(3,4-Difluorophenyl)ethanamine hydrochloride

IUPAC Name

2-(3,4-difluorophenyl)ethanamine;hydrochloride

Molecular Formula

C8H10ClF2N

Molecular Weight

193.62

InChI

InChI=1S/C8H9F2N.ClH/c9-7-2-1-6(3-4-11)5-8(7)10;/h1-2,5H,3-4,11H2;1H

InChI Key

UTNHFYIEDYWAMO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CCN)F)F.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.